BAY-805

USP21 Deubiquitinase Biochemical Assay

Non-selective DUB inhibitors like BAY 11-7082 confound USP21 target deconvolution. BAY-805 is the first-in-class, high-quality chemical probe for USP21, providing unambiguous target identification. • IC50 2-6 nM (HTRF/Ub-Rhod), Kd 2.2 nM for complete target engagement at tolerated concentrations. • Clean selectivity profile across DUBs, kinases, and proteases. • Attenuates 3D tumor spheroid formation (HCT-15 IC50 1.6 µM). Ideal for assay validation, functional studies, and target proof-of-concept. Supplied with rigorous analytical QC; global shipping available.

Molecular Formula C24H28F3N5O2S
Molecular Weight 507.6 g/mol
Cat. No. B10856275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY-805
Molecular FormulaC24H28F3N5O2S
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)C#N)NC(=O)C3(CCCCC3)C(F)(F)F
InChIInChI=1S/C24H28F3N5O2S/c1-15(2)12-18(29-21(34)23(24(25,26)27)10-4-3-5-11-23)20(33)30-22-32-31-19(35-22)13-16-6-8-17(14-28)9-7-16/h6-9,15,18H,3-5,10-13H2,1-2H3,(H,29,34)(H,30,32,33)/t18-/m1/s1
InChIKeyLXRBPWHQMGKMRT-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAY-805: Potent and Selective USP21 Inhibitor


(R)-N-(1-((5-(4-Cyanobenzyl)-1,3,4-thiadiazol-2-yl)amino)-4-methyl-1-oxopentan-2-yl)-1-(trifluoromethyl)cyclohexane-1-carboxamide, commonly referred to as BAY-805, is a synthetic small molecule belonging to the class of 1,3,4-thiadiazole derivatives . It functions as a non-covalent, highly potent and selective inhibitor of the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 21 (USP21) [1]. BAY-805 is recognized as the first-in-class high-quality chemical probe for USP21, exhibiting low nanomolar affinity and demonstrating functional activity in cellular models relevant to cancer biology [2].

USP21-selective probe for signaling pathway studies
DUB selectivity profile supports isoform-specific attribution
Compatible with biochemical and cellular target engagement assays

BAY-805 vs. Generic USP21 Inhibitors


The ubiquitin-specific protease (USP) family, consisting of over 50 members, shares a highly conserved catalytic domain, making the development of selective inhibitors extremely challenging [1]. BAY-805 distinguishes itself by being the first reported potent and selective inhibitor for USP21 [2]. Generic DUB inhibitors, such as the commonly used compound BAY 11-7082, exhibit poor selectivity, potently inhibiting multiple USP family members, including USP7 and USP21 [3]. This polypharmacology confounds experimental results and prevents the precise deconvolution of USP21-specific biology. Therefore, substituting BAY-805 with a non-selective analog compromises target specificity and leads to ambiguous, often uninterpretable, data in studies focused on USP21's role in cancer, inflammation, or other signaling pathways [4].

Target USP21 Probe
Selective inhibition supports unambiguous USP21 functional attribution
Non-selective DUB Inhibitor
Multi-DUB activity (e.g., USP7) confounds USP21 pathway interpretation
Polypharmacology of generic inhibitors may mask USP21-specific biological readouts.

BAY-805 Performance Data


Superior Potency and Target Engagement

BAY-805 demonstrates high-affinity binding to USP21 with a Kd of 2.2 nM as determined by Surface Plasmon Resonance (SPR) . Its functional potency is reflected in IC50 values of 6 nM and 2 nM in HTRF and Ub-Rhodamine 110 biochemical assays, respectively [1]. In stark contrast, the widely used but non-selective DUB inhibitor BAY 11-7082 inhibits USP21 with an IC50 of only 960 nM [2]. This represents a 160- to 480-fold improvement in potency for BAY-805, underscoring its superior target engagement and making it the preferred tool for probing USP21 function without requiring high, potentially off-target-inducing concentrations.

Biochemical Potency
Head-to-head
BAY-805 IC50 2 nM (Ub-Rhodamine), 6 nM (HTRF); Comparator 960 nM
Reported inhibition potency supports low-concentration USP21 target engagement
Enzymatic assay data; cross-study comparison
USP21 Deubiquitinase Biochemical Assay

Unmatched DUB Selectivity

BAY-805 exhibits exceptional selectivity across the DUB family. When tested at a concentration of 1 μM, it achieves 88% inhibition of USP21 while showing very low activity (<15% inhibition) across a broad panel of 44 other DUBs [1]. Even at a high concentration of 10 μM, it maintains >90% inhibition of USP21 with minimal activity against other DUBs, including only 50-53% residual activity observed for the closely related enzymes USP10 and USP22 . This is in direct contrast to BAY 11-7082, which potently inhibits both USP7 (IC50 = 190 nM) and USP21 (IC50 = 960 nM) [2]. Furthermore, BAY-805 shows negligible activity when profiled against over 360 kinases and several cysteine proteases, confirming its overall clean selectivity profile [1].

DUB Selectivity
Head-to-head
88% USP21 inhibition at 1 µM; minimal off-target activity across DUBs and >360 kinases
Selectivity profile enables USP21-specific pathway studies without confounding DUB effects
Data from DUBprofiler and kinase selectivity panels
Selectivity DUB Off-target

Functional Activity in Cancer Models

BAY-805's target engagement translates into robust functional activity in cells. It induces NF-κB activation with a potent EC50 of 17 nM in a cell-based reporter assay [1]. In more complex 3D tumor spheroid models, which better recapitulate the tumor microenvironment, treatment with BAY-805 at concentrations of 1.6 μM and 7.5 μM for HCT-15 and HT-29 colorectal cancer cells, respectively, effectively attenuates spheroid formation and growth in response to EGF stimulation [2]. This demonstrates that BAY-805 is not only a potent biochemical inhibitor but also an effective functional probe in physiologically relevant cancer models. In contrast, there is a lack of published evidence demonstrating that BAY 11-7082 can achieve the same functional effects at non-cytotoxic, USP21-selective concentrations.

Cellular Activity
Supporting evidence
NF-κB EC50 17 nM; 3D tumor spheroid attenuation at 1.6–7.5 µM (HCT-15, HT-29)
Reported cell-based activity supports USP21 functional model context
Cell reporter and 3D spheroid model data
NF-κB Cancer Cellular Assay

BAY-805 Applications in USP21 Research


Deconvoluting USP21 in Oncogenic Signaling

In cancer research, understanding the distinct function of USP21 amidst a network of deubiquitinases is critical. BAY-805's unparalleled selectivity [1] makes it the ideal tool for experiments designed to isolate the specific contribution of USP21 to tumor cell proliferation, survival, or metastasis. By using BAY-805, researchers can confidently attribute any observed phenotypic changes directly to USP21 inhibition, a conclusion that cannot be drawn when using non-selective inhibitors like BAY 11-7082 [2].

USP21 Target Validation in Cancer Models

The robust functional activity of BAY-805 in advanced cellular models, such as its ability to attenuate 3D tumor spheroid formation [3], positions it as a key validation tool for USP21 as a drug target. Researchers can use BAY-805 in these physiologically relevant assays to generate strong proof-of-concept data, strengthening the rationale for pursuing USP21 inhibitors as potential cancer therapeutics. Its high potency (IC50 = 2-6 nM) [4] ensures complete target engagement at concentrations that are well-tolerated in cell culture.

USP21 Positive Control in DUB Profiling

For laboratories involved in screening or profiling panels of DUB enzymes, BAY-805 serves as an essential and well-characterized positive control for USP21 activity [1]. Its low nanomolar affinity (Kd = 2.2 nM) and clean selectivity profile provide a reliable benchmark for assay development, validation, and quality control. Its use ensures consistency and comparability across different experimental runs and between different research groups.

Application
Selection Property
Validation Focus
USP21 pathway deconvolution
Reported DUB selectivity profile
Phenotypic attribution verification
Cancer model target validation
Cellular target engagement profile
3D spheroid model endpoints
DUB profiling positive control
Defined selectivity and potency characteristics
Assay consistency and benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY-805

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.